molecular formula C9H8BrF3O2 B6291058 1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene CAS No. 2150186-49-3

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B6291058
CAS No.: 2150186-49-3
M. Wt: 285.06 g/mol
InChI Key: NCDHFFIVRMJGQI-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzene, featuring a bromine atom, a methoxymethoxy group, and a trifluoromethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-(methoxymethoxy)-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It may serve as a precursor in the synthesis of drugs or as a probe in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom and the methoxymethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its behavior in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the presence of both the methoxymethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-15-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDHFFIVRMJGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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